![molecular formula C21H30ClNO B15347863 3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride CAS No. 68928-63-2](/img/structure/B15347863.png)
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride is a quaternary ammonium compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with 3-chloropropyltrimethylammonium chloride under specific reaction conditions, such as elevated temperature and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding phenolic acids or ketones.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its antimicrobial properties and potential use in pharmaceutical formulations. Industry: It can be utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with cellular membranes and specific molecular targets. It may disrupt membrane integrity or interact with enzymes and receptors, leading to its biological and chemical activity.
Molecular Targets and Pathways Involved:
Membrane disruption: Interference with membrane structure and function.
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor interaction: Binding to cellular receptors and modulating their activity.
Comparison with Similar Compounds
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium bromide
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium iodide
Uniqueness: The chloride variant of the compound is distinguished by its specific ionic properties and potential applications in various fields. Its unique molecular structure and reactivity set it apart from other similar compounds.
Properties
CAS No. |
68928-63-2 |
|---|---|
Molecular Formula |
C21H30ClNO |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
trimethyl-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C21H30NO.ClH/c1-21(2,18-10-7-6-8-11-18)19-12-14-20(15-13-19)23-17-9-16-22(3,4)5;/h6-8,10-15H,9,16-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NXALIGSWMVWYHB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


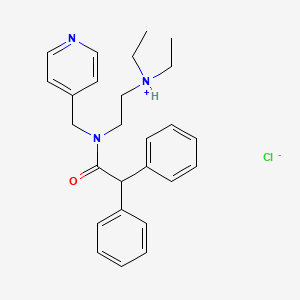
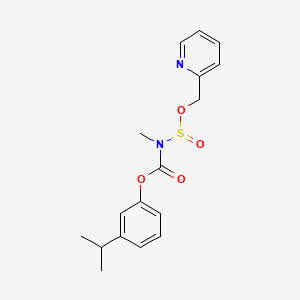
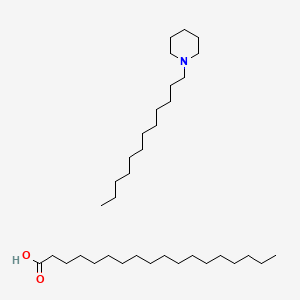
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
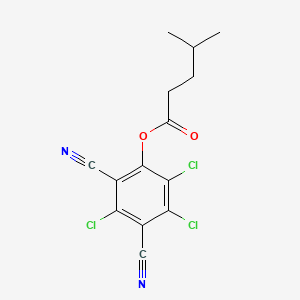
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
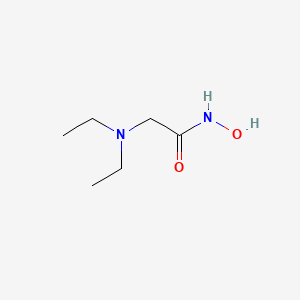
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
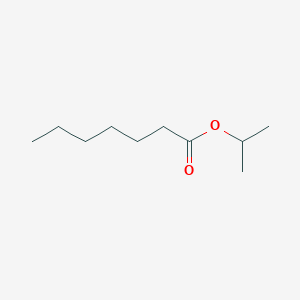
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
